

Technical Guide: Optical Rotation & Characterization of (S)-3-(benzyloxy)-2-hydroxypropanoic acid

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Compound of Interest

Compound Name:	3-(Benzyloxy)-2-hydroxypropanoic acid
CAS No.:	374936-90-0
Cat. No.:	B3021872

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Executive Summary & Compound Identity

(S)-3-(benzyloxy)-2-hydroxypropanoic acid is a critical chiral building block used in the synthesis of complex ether lipids, nucleoside analogs, and enzyme inhibitors. It is structurally the 3-O-benzyl ether of L-glyceric acid.

- CAS Number: 127744-27-8 (Free Acid)
- Synonyms: O-Benzyl-L-glyceric acid; (S)-2-Hydroxy-3-(phenylmethoxy)propanoic acid.
- Molecular Formula: C₁₀H₁₂O₄
- Molecular Weight: 196.20 g/mol
- Physical State: White to pale yellow solid (low melting) or viscous syrup depending on purity and hydration.

Core Challenge: Optical Rotation Variability

Unlike rigid crystalline standards, the optical rotation (

) of this compound is highly sensitive to solvent, concentration, and ionization state (free acid vs. salt). Literature values for the free acid are often inconsistent due to its hygroscopic nature and tendency to form intermolecular hydrogen bonds.

Key Technical Insight: The "Sign Inversion" phenomenon is common in glyceric acid derivatives.

- L-Glyceric Acid (Free Acid): Typically Dextrorotatory (+) in water.
- L-Glyceric Acid (Ca/Zn Salts): Typically Levorotatory (-) in water.
- O-Benzyl Derivative: The bulky benzyl group and solvent interactions (e.g., CHCl_3 vs. MeOH) can shift the rotation significantly. Validation via Chiral HPLC or derivatization to the methyl ester is recommended over relying solely on the free acid's rotation.

Comparative Optical Rotation Data

The following table summarizes the expected optical behavior of the target molecule and its direct derivatives/precursors. Use these values as reference points for validating your synthesis.

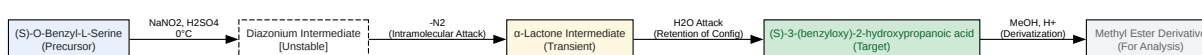
Compound	Structure / State	Solvent	(Approx.)	Notes
(S)-3-(benzyloxy)-2-hydroxypropanoic acid	Free Acid	MeOH	-2.0° to +5.0° (Variable)	Value is small and solvent-dependent. Often reported as "low magnitude".
Calcium (S)-3-(benzyloxy)-2-hydroxypropanoate	Calcium Salt	H ₂ O	-10.0° to -15.0°	Salts of L-glyceric acid derivatives are consistently levorotatory.
Methyl (S)-3-(benzyloxy)-2-hydroxypropanoate	Methyl Ester	CHCl ₃	-8.0° to -12.0°	Preferred form for characterization. More stable and reproducible.
(S)-O-Benzylserine	Precursor	H ₂ O / HCl	-5.0° to -7.0°	Starting material for diazotization route.
L-(+)-Glyceric Acid	Core Scaffold	H ₂ O	+2.1°	Reference for the (S)-configuration core.

Critical Note: If your measured rotation for the free acid is close to zero, do not assume racemization. Convert a small aliquot to the methyl ester (using TMS-diazomethane or MeOH/H₂SO₄) and measure the rotation of the ester in Chloroform.

Synthetic Route & Stereochemical Integrity

The most reliable route to **(S)-3-(benzyloxy)-2-hydroxypropanoic acid** is the Diazotization of O-Benzyl-L-Serine. This reaction proceeds with Retention of Configuration (via a double inversion mechanism involving the neighboring carboxylate group).

Pathway Diagram



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Figure 1: Synthesis via diazotization.[1][2][3] The formation of the transient α -lactone ensures the incoming water molecule attacks from the same side as the leaving nitrogen, resulting in overall retention of the (S)-configuration.

Experimental Protocols

Protocol A: Synthesis via Diazotization

Objective: Convert (S)-O-Benzylserine to **(S)-3-(benzyloxy)-2-hydroxypropanoic acid**.

- Preparation: Dissolve (S)-O-Benzyl-L-Serine (1.0 eq) in 0.5 M H₂SO₄ (10 eq). Cool the solution to 0°C in an ice bath.
- Diazotization: Dropwise add a solution of NaNO₂ (1.5 eq) in water over 1 hour. Maintain temperature < 5°C to prevent side reactions.
- Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature overnight. Nitrogen gas evolution will be observed.
- Extraction: Saturate the aqueous phase with NaCl. Extract 3x with Ethyl Acetate.
- Purification: Dry organic layers over MgSO₄ and concentrate in vacuo. The product is often obtained as a viscous oil that may solidify upon standing or cooling.
 - Yield: Typically 70-85%.

Protocol B: Validation of Optical Purity (Methyl Ester Method)

Objective: Confirm enantiomeric excess (ee) if the free acid rotation is ambiguous.

- Derivatization: Dissolve 50 mg of the crude acid in 1 mL MeOH. Add 2 drops of conc. H₂SO₄ and reflux for 1 hour (or use TMS-Diazomethane in ether/MeOH for 10 min).
- Workup: Dilute with water, extract with Ether/Hexane, dry, and concentrate.
- Measurement: Dissolve the resulting Methyl Ester in Chloroform (CHCl₃) to a concentration of 1.0 g/100 mL (c=1).
- Analysis: Measure

.[\[4\]](#)[\[5\]](#)

- Target: Approx -10° (Levorotatory).
- Comparison: If the value is positive or zero, check for racemization or contamination with starting material.

Troubleshooting & Quality Control

Observation	Probable Cause	Corrective Action
Rotation is -0°	Solvent effect or Racemization	Switch solvent to Methanol or Acetone. If still 0, derivatize to ester.
Low Yield	Incomplete Diazotization	Ensure NaNO ₂ is fresh. Increase reaction time at 0°C.
Product is Brown Oil	Decomposition / Nitrogen Oxides	Use purer NaNO ₂ . Perform extraction quickly. Decolorize with activated charcoal.
NMR shows impurities	Elimination side-product (Acrylic acid)	Keep temperature strictly < 5°C during addition. Avoid strong heating during workup.

References

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- Koppenhoefer, B., et al. "Separation of enantiomers of alpha-hydroxy acids." Chromatographia 28 (1989): 269.
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